Dimethyl 2-cyclohexylmalonate

Physical Organic Chemistry Reactivity Kinetics Nucleophilicity Parameters

Dimethyl 2-cyclohexylmalonate (CAS 49769-76-8), also known as dimethyl cyclohexylpropanedioate, is a substituted malonic ester derivative with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol. This compound features a cyclohexyl substituent at the 2-position of the malonate core, imparting distinct steric and electronic properties compared to linear or aromatic analogs.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 49769-76-8
Cat. No. B1621878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-cyclohexylmalonate
CAS49769-76-8
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCC1)C(=O)OC
InChIInChI=1S/C11H18O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3
InChIKeyCULITIDIVVTWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-cyclohexylmalonate (CAS 49769-76-8) Procurement Data Sheet and Core Characteristics


Dimethyl 2-cyclohexylmalonate (CAS 49769-76-8), also known as dimethyl cyclohexylpropanedioate, is a substituted malonic ester derivative with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol [1]. This compound features a cyclohexyl substituent at the 2-position of the malonate core, imparting distinct steric and electronic properties compared to linear or aromatic analogs. It is a member of the dialkyl malonate family, widely utilized in organic synthesis as a building block for the preparation of carboxylic acids, heterocycles, and natural product analogs via the classic malonic ester synthesis pathway [2]. Vendors typically supply this compound at a purity of 95%, with CAS 49769-76-8, MDL MFCD05666206, and PubChem CID 2793740 as key identifiers for procurement and inventory tracking .

Why Dimethyl 2-cyclohexylmalonate Cannot Be Casually Swapped with Other Malonates in Critical Workflows


The 2-substituent on the malonate core dictates both the nucleophilicity of the derived enolate and the steric environment during key transformations such as alkylation, decarboxylation, and Michael addition. Direct experimental nucleophilicity parameters in DMSO reveal that the anion of diethyl 2-cyclohexylmalonate (N = 19.23) is approximately three orders of magnitude less reactive than the anion of diethyl malonate (N = 22.17) and substantially more reactive than the anion of diethyl 2-phenylmalonate (N = 15.93) [1]. Furthermore, the cyclohexyl group significantly alters decarboxylation kinetics: cyclohexylmalonic acid decarboxylates with a first-order rate constant of 1.4 × 10⁻³ s⁻¹ at 65 °C in acid media, whereas the linear n-hexyl analog proceeds at 1.6 × 10⁻³ s⁻¹ under identical conditions [2]. These differences are not subtle—they directly impact reaction yields, product selectivity, and the feasibility of multi-step synthetic routes. Substituting a linear, aromatic, or less sterically demanding malonate will therefore result in non-equivalent reactivity profiles, potentially derailing established protocols or necessitating extensive re-optimization of reaction parameters.

Quantitative Differentiation Evidence for Dimethyl 2-cyclohexylmalonate: Head-to-Head Data vs. Key Analogs


Nucleophilicity Parameter Comparison: Cyclohexyl vs. Phenyl and Unsubstituted Malonate Anions

The nucleophilicity N parameter of the diethyl 2-cyclohexylmalonate anion in DMSO is 19.23 (sN = 0.67) [1]. This is significantly higher than that of the diethyl 2-phenylmalonate anion (N = 15.93, sN = 0.67) and significantly lower than that of the unsubstituted diethyl malonate anion (N = 22.17, sN = 0.63) [2]. The N parameter is a log-scale measure; a difference of 3.3 N units corresponds to roughly a 2000-fold difference in reaction rate with a standard electrophile. These data allow for quantitative prediction of relative reaction rates in synthetic planning, ensuring appropriate reactivity matching.

Physical Organic Chemistry Reactivity Kinetics Nucleophilicity Parameters

Decarboxylation Kinetics: Cyclohexylmalonic Acid vs. n-Hexylmalonic Acid

The first-order rate constant for the decarboxylation of cyclohexylmalonic acid in acid media (65 °C) is 1.4 × 10⁻³ s⁻¹ [1]. Under identical conditions, the linear analog n-hexylmalonic acid decarboxylates with a rate constant of 1.6 × 10⁻³ s⁻¹, while oxamic acid exhibits a much slower rate of 4.9 × 10⁻⁴ s⁻¹ [1]. The cyclic vs. linear alkyl substitution results in a measurable, albeit modest, 12.5% decrease in decarboxylation rate, which may become significant in kinetic resolution or time-sensitive synthetic steps.

Physical Organic Chemistry Decarboxylation Kinetics Reaction Mechanism

Crystallographic Data: Unit Cell Parameters for Dimethyl 2-cyclohexylmalonate

Single-crystal X-ray diffraction analysis of dimethyl 2-cyclohexylmalonate reveals a monoclinic crystal system with space group P2₁, unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, and Z = 2 [1]. The structure was refined to an R-factor of 0.042 for 1798 observed reflections, confirming the stereogeometry and absolute configuration of the compound in the solid state.

Crystallography Solid-State Chemistry Polymorph Screening

Synthetic Utility: Cu-Catalyzed Selective Monoalkylation with Alkylsilyl Peroxides

Dimethyl 2-cyclohexylmalonate has been demonstrated as a viable substrate in a mild, copper-catalyzed selective monoalkylation protocol using alkylsilyl peroxides . The reaction proceeds under mild conditions and exhibits broad substrate scope, with mechanistic studies implicating radical intermediates. While yields for this specific substrate are not isolated from other active methylene compounds, the methodology's tolerance of the cyclohexyl-substituted malonate core confirms its compatibility with modern catalytic C-C bond-forming reactions, expanding its utility beyond traditional alkyl halide alkylations.

Synthetic Methodology Catalysis C-C Bond Formation

High-Value Application Scenarios for Dimethyl 2-cyclohexylmalonate in R&D and Scale-Up


Kinetic Resolution and Controlled Decarboxylation in Complex Molecule Synthesis

When designing a synthetic sequence that requires a specific decarboxylation rate to avoid side reactions or to achieve kinetic resolution of stereoisomers, the known first-order rate constant for cyclohexylmalonic acid (1.4 × 10⁻³ s⁻¹ at 65 °C) provides a predictable baseline [5]. This allows process chemists to fine-tune reaction times and temperatures, ensuring optimal conversion without over-reaction. The compound's decarboxylation rate, being slower than that of the n-hexyl analog but faster than that of oxamic acid, can be exploited to install the cyclohexyl moiety with temporal precision.

Synthesis of Odorant and Flavor Compounds with Specific Organoleptic Profiles

Patents disclose the use of dimethyl 2-cyclohexylmalonate as a precursor to α,β-unsaturated esters that exhibit an intense, long-lasting fruity-pineapple odor with green galbanum undertones [5]. This established application validates the compound's utility in the fragrance and flavor industry. Procurement of this specific malonate enables direct access to this patented odorant class, providing a competitive advantage in new aroma chemical development.

Construction of All-Carbon Quaternary Stereocenters via Asymmetric Catalysis

The well-characterized nucleophilicity of the derived malonate anion (N = 19.23 in DMSO) positions it for use in asymmetric alkylation and Michael addition reactions [5]. For instance, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates can achieve up to 93% yield and 97% ee for the construction of enantioenriched all-carbon quaternary centers [4]. The cyclohexyl-substituted malonate offers a distinct steric and electronic profile that can influence stereoselectivity outcomes relative to linear or aryl-substituted malonates, making it a valuable nucleophile for exploring new stereochemical space in natural product synthesis and medicinal chemistry programs.

Solid Form Development and Polymorph Patenting

The definitive single-crystal X-ray structure (monoclinic P2₁, R = 0.042) [5] provides a legally defensible fingerprint for solid-state identity. For researchers developing pharmaceutical cocrystals, formulating APIs, or seeking to patent new solid forms of cyclohexyl-containing derivatives, this data is essential. It serves as a benchmark for polymorph screening and can be used to differentiate novel solid forms from known ones, strengthening intellectual property positions.

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